molecular formula C12H17NO2 B2676958 3-Methyl-2-[(oxan-3-yl)methoxy]pyridine CAS No. 2201692-87-5

3-Methyl-2-[(oxan-3-yl)methoxy]pyridine

Cat. No.: B2676958
CAS No.: 2201692-87-5
M. Wt: 207.273
InChI Key: POFZUZNNWFKRPT-UHFFFAOYSA-N
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Description

3-Methyl-2-[(oxan-3-yl)methoxy]pyridine is a chemical compound of interest in medicinal chemistry and drug discovery research. This pyridine derivative features a methyl group at the 3-position and a tetrahydropyran-3-yl methoxy substituent at the 2-position. The incorporation of the tetrahydropyran (oxane) ring is a strategy employed to fine-tune the molecular properties of a compound; this moiety is noted for its potential to enhance aqueous solubility and improve metabolic stability compared to bulkier hydrophobic substituents, making it a valuable structural motif in the design of pharmaceutical agents . The core pyridine structure is a privileged scaffold in medicinal chemistry, and the specific substitution pattern on this ring can be leveraged for further functionalization. Researchers can utilize this compound as a versatile building block or intermediate in synthetic organic chemistry, particularly in the construction of more complex molecules for biological evaluation. Its applications may span the development of potential therapeutics for various diseases . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3-methyl-2-(oxan-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-4-2-6-13-12(10)15-9-11-5-3-7-14-8-11/h2,4,6,11H,3,5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFZUZNNWFKRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(oxan-3-yl)methoxy]pyridine typically involves the reaction of 3-methylpyridine with oxan-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(oxan-3-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the oxan-3-ylmethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Methyl-2-[(oxan-3-yl)methoxy]pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(oxan-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. The oxan-3-ylmethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, affecting the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) 3-Methyl-2-{1-(1,3,4-thiadiazol-2-yl)piperidin-4-ylmethoxy}pyridine (CAS: 2201653-30-5)
  • Structural Similarities : Both compounds share a 3-methylpyridine core with a substituted methoxy group at the 2-position.
  • Key Differences : The methoxy group in this analogue is attached to a piperidine ring fused with a thiadiazole group, introducing sulfur and additional nitrogen atoms. This modification likely enhances electronic interactions and alters binding affinities compared to the oxan-3-yl group in the target compound .
b) [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine
  • Structural Similarities : Contains an oxan (tetrahydropyran) group linked to the pyridine ring.
  • Key Differences : The oxan group is positioned at the 4-yloxy site rather than the 3-yl methoxy group in the target compound. Positional isomerism may affect solubility and steric interactions in biological systems .

Substituent Effects on Reactivity and Bioactivity

a) Methoxy vs. Bromide Substitutions
  • Evidence from SARS-CoV-2 Mpro inhibitor studies shows that replacing a methoxy group with bromide on pyridine (e.g., compound V to VI) moderately improves binding energy (from -6.31 to -6.56 kcal mol⁻¹). This suggests that electron-withdrawing groups like bromide enhance target interactions compared to methoxy’s electron-donating effects .
b) Methoxy vs. Hydroxyl Groups
  • Anticancer studies reveal that hydroxyl-substituted pyridines generally exhibit higher antiproliferative activity than methoxy analogues. For example, compounds with an m-hydroxyl group on a phenyl ring showed superior potency, likely due to improved hydrogen-bonding capabilities. However, exceptions exist, such as methoxy derivatives with trifluoromethyl sulfonamide moieties, which retain strong activity .
c) Pyridine vs. Pyran Rings
  • In corrosion inhibition studies, pyridine-based inhibitors with methoxy groups outperformed pyran derivatives in acidic environments. The pyridine ring’s aromaticity and nitrogen lone pairs may enhance adsorption on metal surfaces compared to oxygen-rich pyran systems .

Physicochemical and Pharmacokinetic Properties

  • Steric Effects : The tetrahydropyran moiety introduces steric bulk, which may hinder binding to flat active sites but improve selectivity for pockets accommodating larger substituents .

Data Table: Key Comparative Properties

Compound Core Structure Substituent(s) Key Properties/Bioactivity Evidence Source
3-Methyl-2-[(oxan-3-yl)methoxy]pyridine Pyridine 3-methyl, 2-(oxan-3-yl)methoxy High lipophilicity, moderate steric hindrance Inferred
3-Methoxy-6-methylpyridin-2-amine Pyridine 3-methoxy, 6-methyl Antiproliferative activity
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine Pyridine 2-(oxan-4-yloxy), 3-amine Potential CNS activity (amine group)
Compound VI (Br-substituted pyridine) Pyridine 2-bromo, 4-methyl Improved binding energy (-6.56 kcal mol⁻¹)

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis may parallel methods for 2-methoxy-pyridines (e.g., nucleophilic substitution or oxidative cyclization, as in and ).
  • Biological Potential: The oxan-3-yl group’s role in modulating pharmacokinetics (e.g., metabolic stability) warrants further investigation, particularly in antiviral or anticancer contexts.
  • Comparative Studies : Direct experimental comparisons with analogues (e.g., thiadiazole-piperidine derivatives) are needed to validate inferred properties.

Biological Activity

3-Methyl-2-[(oxan-3-yl)methoxy]pyridine is a heterocyclic compound with a unique structural configuration that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxy group and an oxane moiety. The molecular structure enhances its chemical reactivity, particularly through nucleophilic substitutions and electrophilic aromatic substitutions. The methoxy group can act as a leaving group, facilitating further functionalization, while the oxane ring may undergo ring-opening reactions under specific conditions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound's structural features may allow it to interact with inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameUnique FeaturesBiological Activity
This compound Methoxy and oxane substituentsPotential antimicrobial
5-Methylpyridin-2(1H)-one Lacks oxane substituentModerate enzyme inhibition
2-(Methoxymethyl)pyridine Methoxy group onlyLimited biological activity
4-(Oxan-3-yloxy)pyridine Different substitution patternSimilar enzyme inhibition

This comparison highlights the unique structural features of this compound that may confer distinct biological properties, warranting further investigation in drug development.

The mechanism of action for this compound is primarily attributed to its interactions with specific molecular targets. The oxan moiety can facilitate hydrogen bonding and other non-covalent interactions, enhancing the compound's binding affinity and specificity. Additionally, the pyridine ring can engage in π–π stacking interactions with aromatic residues in proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of pyridine derivatives, providing insights into their therapeutic potential:

  • Cytotoxicity Studies : Research has demonstrated that derivatives of pyridine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values below 100 µM against cancer cell lines such as MCF-7 (breast) and DU145 (prostate) cells .
  • Enzyme Inhibition : Some studies indicate that pyridine derivatives can serve as effective enzyme inhibitors. For example, certain compounds have shown potent inhibition against c-MET and VEGFR-2 enzymes, which are critical targets in cancer therapy .

Future Directions

Given the promising biological activities observed in preliminary studies, further research is essential to elucidate the full therapeutic potential of this compound. Future investigations should focus on:

  • Detailed structure–activity relationship (SAR) studies to optimize the compound's efficacy.
  • In vivo studies to assess pharmacokinetics and therapeutic outcomes in disease models.

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